3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves the annulation of the thiazine ring to a pre-existing aromatic system. One common method involves the reaction of 2-aminobenzonitrile with p-tolyl isothiocyanate under basic conditions, followed by cyclization with an appropriate oxidizing agent . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, as it has shown activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with molecular targets such as enzymes. For example, its inhibition of topoisomerase II alpha disrupts the enzyme’s ability to manage DNA topology during replication, leading to cell death in rapidly dividing cancer cells . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]thiazines
Uniqueness
3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. Compared to other thiazine derivatives, this compound may offer distinct advantages in terms of selectivity and potency in its applications .
Properties
Molecular Formula |
C16H12N2OS |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3-oxo-1,4-benzothiazine-7-carbonitrile |
InChI |
InChI=1S/C16H12N2OS/c1-11-2-5-13(6-3-11)18-14-7-4-12(9-17)8-15(14)20-10-16(18)19/h2-8H,10H2,1H3 |
InChI Key |
LCRMBVHFYPHHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC3=C2C=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.